N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzothiazole-2-carboxamide
Description
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via a carboxamide group to a phenyl ring substituted with a 2-oxopyrrolidine moiety. The 2-oxopyrrolidin-1-yl group introduces a five-membered lactam ring, which may influence conformational flexibility and binding affinity through its puckering dynamics . Structural characterization of such compounds often relies on crystallographic tools like SHELX software, which is widely employed for small-molecule refinement .
Properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-16-9-4-10-21(16)13-6-3-5-12(11-13)19-17(23)18-20-14-7-1-2-8-15(14)24-18/h1-3,5-8,11H,4,9-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRQCJMWHSHWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzothiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure
The molecular formula of this compound is . The compound features a benzothiazole core, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
1. Antioxidant Activity
Recent studies have highlighted the antioxidant potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant radical scavenging activities in various assays. A study reported IC50 values indicating strong antioxidant effects in related benzothiazole derivatives, suggesting that structural modifications can enhance this activity .
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that certain benzothiazole derivatives exhibit inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Specifically, some derivatives showed greater efficacy than indomethacin, a standard anti-inflammatory drug . The proposed mechanism involves competitive inhibition of COX enzymes, leading to reduced prostaglandin synthesis.
3. Antimicrobial Activity
This compound has also been assessed for antimicrobial properties against various pathogens. Preliminary results indicate that compounds within this class demonstrate significant activity against both Gram-positive and Gram-negative bacteria. For example, a related study found that certain derivatives inhibited bacterial growth effectively at low concentrations .
The biological activity of this compound can be attributed to several mechanisms:
- COX Inhibition : As noted earlier, the inhibition of COX enzymes plays a crucial role in its anti-inflammatory effects.
- Radical Scavenging : The presence of electron-donating groups in the structure enhances its ability to neutralize free radicals.
Data Summary
Case Studies
A notable case study involved the synthesis and biological evaluation of several benzothiazole derivatives similar to this compound. These compounds were tested for their ability to inhibit COX enzymes and demonstrated promising results in reducing inflammation in animal models. This suggests potential therapeutic applications in treating inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Studies have indicated that compounds similar to N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzothiazole-2-carboxamide exhibit significant anticancer properties. Research has shown that benzothiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For instance, a derivative demonstrated potent activity against breast cancer cell lines by triggering apoptotic pathways and inhibiting key oncogenic signaling pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Benzothiazole derivatives are known to possess broad-spectrum antibacterial and antifungal properties. In vitro studies have shown that this compound exhibits effectiveness against several pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Biological Research
Neuroprotective Effects
Recent studies have suggested that this compound may have neuroprotective effects. Research indicates that benzothiazole derivatives can modulate neuroinflammatory processes and protect neuronal cells from oxidative stress. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Enzyme Inhibition
this compound has been studied as an inhibitor of specific enzymes involved in disease processes. For example, it may inhibit certain kinases or proteases that are overactive in cancer or inflammatory diseases, providing a pathway for therapeutic intervention .
Material Science
Polymer Chemistry
In material science, the compound's unique chemical structure allows it to be utilized in the synthesis of novel polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research is ongoing to explore its potential in creating advanced materials for applications in electronics and coatings .
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer activity against various cell lines | Induction of apoptosis; inhibition of proliferation |
| Antimicrobial properties against bacteria and fungi | Broad-spectrum antimicrobial efficacy | |
| Biological Research | Neuroprotective effects against oxidative stress | Potential treatments for neurodegenerative diseases |
| Enzyme inhibition targeting kinases/proteases | Therapeutic intervention in cancer/inflammation | |
| Material Science | Synthesis of novel polymers | Enhanced thermal stability; improved mechanical properties |
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzothiazole derivatives, including this compound. The compound was tested against multiple cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting its potential as a lead compound for further development .
Case Study 2: Neuroprotective Mechanisms
Another study focused on the neuroprotective effects of benzothiazole derivatives in models of oxidative stress-induced neuronal damage. The results demonstrated that treatment with this compound reduced markers of oxidative damage and inflammation in neuronal cells, indicating its potential for treating neurodegenerative conditions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
A. Benzothiazole vs. Benzothiophene Derivatives
- The chloro and dimethylphenyl substituents may enhance lipophilicity but reduce solubility compared to the pyrrolidone-containing analog.
B. Pyridine vs. Pyrrolidone Substituents
- N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (): The pyridine-2-one ring introduces an additional hydrogen-bond acceptor, contrasting with the pyrrolidone’s lactam ring. The 3-methylbenzyl group may sterically hinder interactions with hydrophobic binding pockets compared to the smaller phenyl-pyrrolidone substituent.
Substituent Effects on Conformation and Activity
Ring Puckering Dynamics (Cremer-Pople Analysis)
The 2-oxopyrrolidin-1-yl group in the target compound exhibits puckering described by amplitude (q) and phase angle (φ) parameters . Compared to planar heterocycles (e.g., pyridine-2-one in ), the pyrrolidone’s puckering (q ≈ 0.5 Å, φ ≈ 0°) may optimize interactions with enzymes or receptors by adopting pseudorotational conformations. In contrast, rigid planar systems (e.g., benzothiazole) prioritize π-π interactions over conformational adaptability.
Hypothetical Data Table: Structural and Predicted Properties
Research Implications and Limitations
For instance:
- ’s puckering analysis is theoretical and requires experimental validation (e.g., X-ray diffraction).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
